2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)-2-methoxyphenyl-1,3-thiazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole: Contains a methoxyphenyl group but lacks the chlorophenyl group, leading to different properties.
Uniqueness
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties
Properties
Molecular Formula |
C17H12ClNO2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3 |
InChI Key |
BYPSEBXZQCBFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.